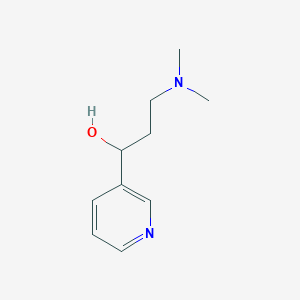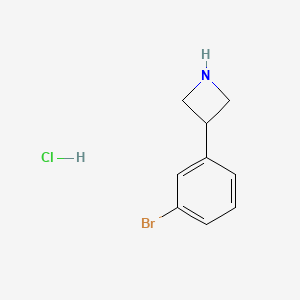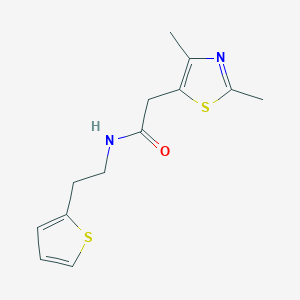
3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol is an organic compound that features a dimethylamino group, a pyridinyl group, and a propanol moiety
科学的研究の応用
3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as a ligand in biochemical assays and studies.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol is the neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are key players in the transmission of signals in the nervous system. They are ion channels that open upon binding with acetylcholine, leading to an influx of ions and subsequent signal propagation.
Mode of Action
3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol acts as an agonist at the neuronal nicotinic acetylcholine receptors . This means that it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine. It has been found to have a high binding affinity for the alpha 4 beta 2 subtype of these receptors .
Biochemical Pathways
Upon activation of the neuronal nicotinic acetylcholine receptors, there is an influx of ions, particularly sodium and calcium, into the neuron. This leads to depolarization and the initiation of an action potential. The action potential then propagates along the neuron, leading to the release of neurotransmitters at the synaptic cleft and the continuation of the signal along the neural pathway .
Pharmacokinetics
It has been noted that hydrophilic substitutions on the pyridine ring, such as the one present in this compound, can limit its penetration into the central nervous system . This could potentially affect its bioavailability and efficacy.
Result of Action
The activation of neuronal nicotinic acetylcholine receptors by 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol can lead to various effects depending on the location of these receptors. For instance, it has been associated with analgesic efficacy across a broad range of pain states, including acute thermal nociception, persistent pain, and neuropathic allodynia .
Action Environment
The action, efficacy, and stability of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol can be influenced by various environmental factors. For instance, the presence of other substances that can bind to the same receptors can affect its action. Additionally, factors such as pH and temperature can potentially influence its stability and efficacy .
生化学分析
Biochemical Properties
3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol has been found to interact with nicotinic acetylcholine receptors (nAChRs), exhibiting potent agonist activity . It exhibits binding affinities for the alpha 4 beta 2 subtype of nAChRs . The nature of these interactions involves the stabilization of partially developing negative charges in the transition states .
Cellular Effects
The cellular effects of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol are primarily mediated through its interactions with nAChRs . By acting as an agonist at these receptors, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol involves binding to nAChRs and modulating their activity . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol can vary with different dosages in animal models
Metabolic Pathways
Given its interactions with nAChRs, it may influence metabolic flux or metabolite levels .
Transport and Distribution
Its interactions with nAChRs suggest that it may be transported to sites where these receptors are present .
Subcellular Localization
Given its interactions with nAChRs, it may be localized to regions of the cell where these receptors are present .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with dimethylamine and a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various alcohols or amines.
類似化合物との比較
Similar Compounds
- 3-(dimethylamino)-1-(pyridin-2-yl)propan-1-ol
- 3-(dimethylamino)-1-(pyridin-4-yl)propan-1-ol
- 3-(methylamino)-1-(pyridin-3-yl)propan-1-ol
Uniqueness
3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol is unique due to the specific positioning of the dimethylamino and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
特性
IUPAC Name |
3-(dimethylamino)-1-pyridin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10,13H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSTXKLBMAVOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2975532.png)
![5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2975533.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2975537.png)
![2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide](/img/structure/B2975539.png)

![N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2975541.png)

![1-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2975544.png)
![2-(1,2-benzoxazol-3-yl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2975547.png)

![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2975551.png)
![N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide](/img/structure/B2975552.png)


